

Cinoxate: A Technical Review of its Physicochemical Properties and Skin Absorption Profile

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Compound of Interest

Compound Name: Cinoxate

Cat. No.: B143559

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the sunscreen agent **cinoxate**. It is important to note that **cinoxate** is an older-generation UVB filter that is now largely considered obsolete.^{[1][2]} Consequently, there is a significant lack of modern, comprehensive data on its pharmacokinetics and skin absorption that would be required for a regulatory submission today.^[1] The information presented herein is based on historical data and general scientific principles applicable to topical drug delivery.

Introduction

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound belonging to the cinnamate class of chemicals, which were among the first effective UVB absorbers to be incorporated into sunscreen formulations.^[2] Approved by the U.S. Food and Drug Administration (FDA) in 1961, it functions by absorbing ultraviolet B (UVB) radiation, the primary spectrum of sunlight responsible for erythema (sunburn).^[2] Despite its history of use, **cinoxate**'s weak efficacy, lack of broad-spectrum UVA protection, and an incomplete safety profile have led to its replacement by more advanced and thoroughly studied sunscreen agents in contemporary cosmetic and pharmaceutical products.

In the United States, **cinoxate** is approved for use in over-the-counter (OTC) sunscreen products at concentrations up to 3%. However, due to insufficient data, it has not been

classified by the FDA as "Generally Recognized as Safe and Effective" (GRASE). It is not an approved sunscreen ingredient in the European Union, Australia, or Japan.

Physicochemical Properties

Cinoxate is a slightly yellow, viscous liquid. As an ester of methoxycinnamic acid and 2-ethoxyethanol, it is lipophilic and practically insoluble in water, with a reported solubility of approximately 0.05%. Its primary mechanism of action is the absorption of UV radiation, with a peak absorbance at approximately 289 nm, which is within the UVB range (290-320 nm). It offers no significant protection against UVA radiation.

Property	Value	Reference
Chemical Name	2-ethoxyethyl p-methoxycinnamate	
Synonyms	Phiasol, Sundare, Give-Tan	
Molecular Formula	C ₁₄ H ₁₈ O ₄	
Appearance	Slightly yellow viscous liquid	
Water Solubility	Approx. 0.05% (practically insoluble)	
UV Absorption Max (λ _{max})	~289 nm (UVB)	
Approved Concentration (US)	Up to 3%	

Pharmacokinetics and Skin Absorption: A Data Gap

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacokinetic data for **cinoxate**, including its absorption, distribution, metabolism, and excretion (ADME). While it is generally presumed that, like other organic sunscreen filters, **cinoxate** is absorbed through the skin to some degree, no specific studies detailing the extent of this absorption are publicly available.

The FDA has established a plasma concentration threshold of 0.5 ng/mL for sunscreen active ingredients. If a sunscreen active ingredient is found to be absorbed and present in the

bloodstream at or above this level, it triggers the need for additional safety studies. Studies on other sunscreen agents, such as oxybenzone and octinoxate, have shown systemic absorption above this threshold. However, no such studies have been conducted or published for **cinoxate**.

Metabolism

There is no specific information available on the metabolic pathways of **cinoxate** in humans. In general, xenobiotics absorbed through the skin can undergo metabolism in the skin itself or systemically in the liver. Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions are the typical metabolic routes for such compounds to increase their water solubility and facilitate excretion.

Excretion

The routes and extent of excretion for **cinoxate** and its potential metabolites have not been documented.

Methodologies for Assessing Skin Absorption

While specific data for **cinoxate** is lacking, this section details the standard experimental protocols used to evaluate the percutaneous absorption of topical products. These methods are applicable for assessing any sunscreen active ingredient.

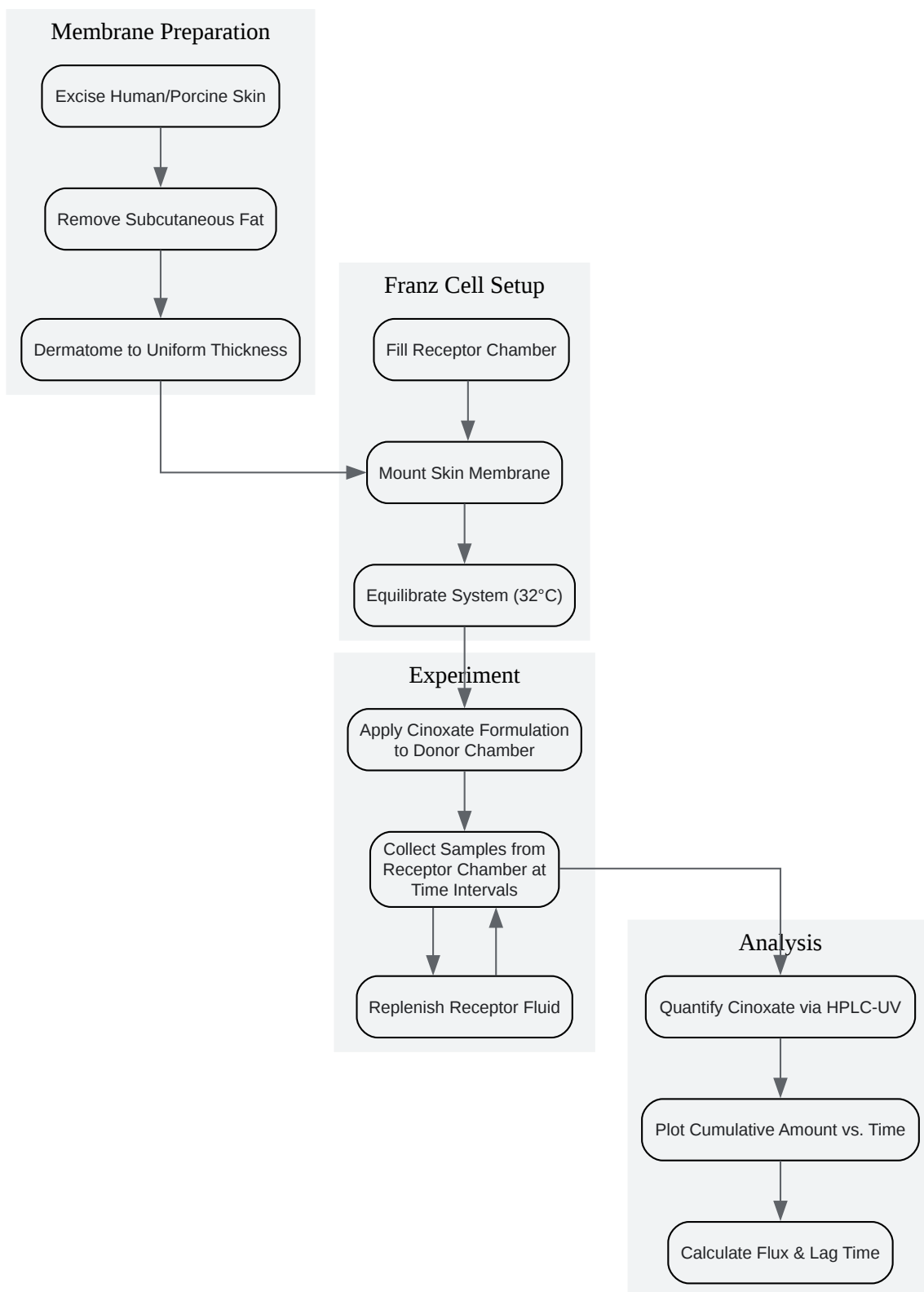
In Vitro Percutaneous Absorption Testing

In vitro studies are commonly employed as a first step to evaluate the skin penetration and permeation of a topical substance, offering a more economical and ethical alternative to in vivo studies. The most common apparatus used for this purpose is the Franz diffusion cell.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

- Membrane Preparation:
 - Excised human or porcine skin is used as the membrane, as pig skin is considered a good model for human skin permeability.
 - The skin is dermatomed to a uniform thickness, and subcutaneous fat is removed.

- The prepared skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
- Franz Cell Assembly:
 - The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The solution must be degassed to prevent bubble formation.
 - The receptor solution is maintained at a constant temperature (typically 32°C) and stirred continuously to ensure uniform mixing.
- Dosing and Sampling:
 - A precise amount of the test formulation containing **cinoxate** (e.g., 5-10 mg/cm²) is applied evenly to the skin surface in the donor chamber.
 - At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor fluid is collected from the sampling arm.
 - The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution.
- Sample Analysis:
 - The concentration of **cinoxate** in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Analysis:
 - The cumulative amount of **cinoxate** permeated per unit area is plotted against time.
 - The steady-state flux (J_{ss}) and the lag time (t_L) are calculated from the linear portion of the curve.



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Diagram 1: General workflow for in vitro percutaneous absorption studies using Franz diffusion cells.

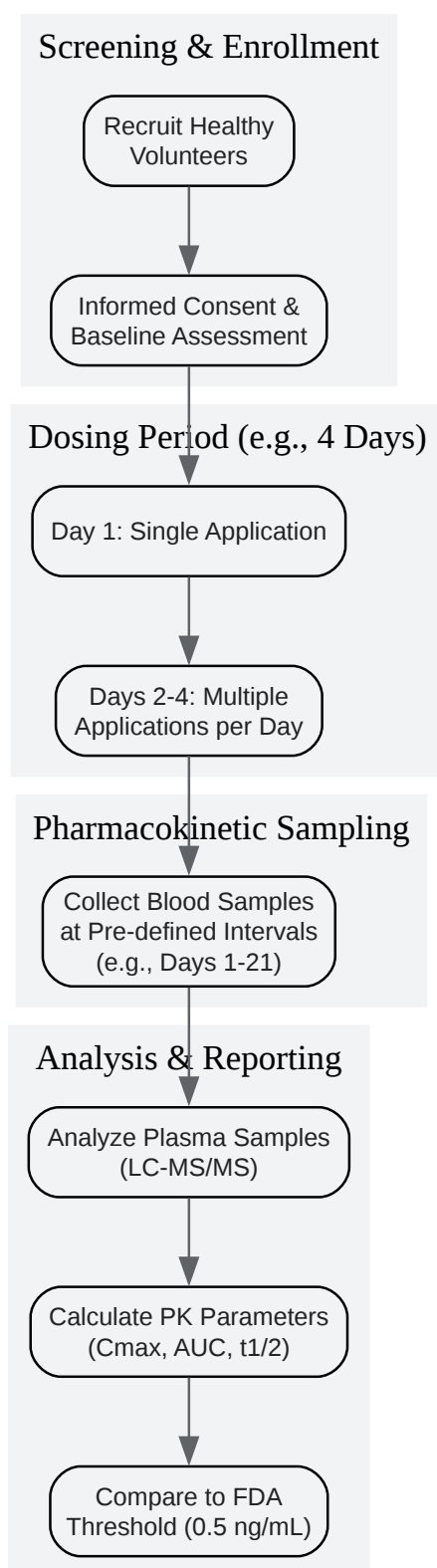
Maximal Usage Trial (MUsT) for Systemic Absorption

To determine if a sunscreen active ingredient is systemically absorbed under real-world conditions, the FDA recommends a Maximal Usage Trial (MUsT).

Experimental Protocol: Maximal Usage Trial (MUsT)

- **Subject Recruitment:** A cohort of healthy volunteers is recruited for the study.
- **Study Design:** This is typically a randomized, open-label study.
- **Dosing Regimen:**
 - Participants apply a specified amount of the sunscreen product over a large surface area of their body (e.g., 75%).
 - The application is repeated multiple times a day (e.g., 4 times) for several consecutive days (e.g., 4 days) to achieve steady-state plasma concentrations.
- **Pharmacokinetic Sampling:**
 - Blood samples are collected at multiple time points over the course of the study and for a period after the final application to determine the absorption and elimination phases.
 - Typically, samples are taken before the first dose, at several points during the application period, and then for several days after the last dose.
- **Sample Analysis:** Plasma samples are analyzed for the concentration of the active ingredient using a highly sensitive and validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- **Pharmacokinetic Analysis:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
 - C_{max} (Maximum plasma concentration)

- T_{max} (Time to reach C_{max})
- AUC (Area under the plasma concentration-time curve)
- t_{1/2} (Elimination half-life)



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Diagram 2: Logical workflow for a Maximal Usage Trial (MUST) to assess systemic absorption.

Safety and Toxicology

The limited modern safety data is a primary reason for **cinoxate**'s decline in use. Available information suggests potential for photoallergic contact dermatitis, a delayed hypersensitivity reaction that occurs upon exposure to the chemical and subsequent UV radiation. There is a lack of comprehensive studies on its potential for endocrine disruption or other long-term safety concerns. Some research has suggested that certain cinnamate derivatives may inhibit DNA excision repair, which could enhance the effects of DNA-damaging agents, though the clinical significance of this for **cinoxate** is not well-established.

Conclusion

Cinoxate is a first-generation UVB sunscreen filter with a long history of use but a significant lack of modern scientific data to support its continued use in broad-spectrum sun protection products. The core requirements for a modern sunscreen active ingredient—robust pharmacokinetic data, comprehensive safety testing, and effective broad-spectrum protection—are not met by the publicly available information on **cinoxate**. While it remains an FDA-approved ingredient in the U.S., its practical application in the current market is minimal. For researchers and drug development professionals, the case of **cinoxate** serves as an important example of how regulatory and scientific standards for sunscreen ingredients have evolved, emphasizing the need for thorough characterization of percutaneous absorption and systemic exposure. The methodologies described herein represent the current standard for obtaining such critical data.

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